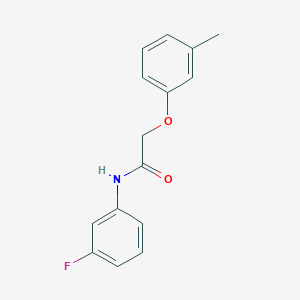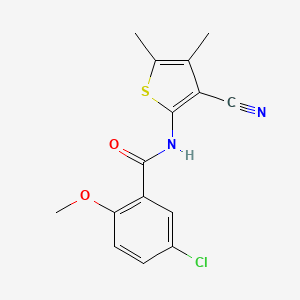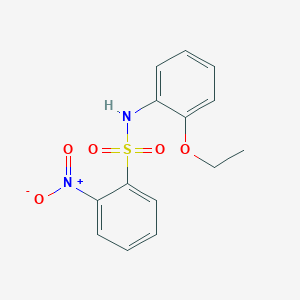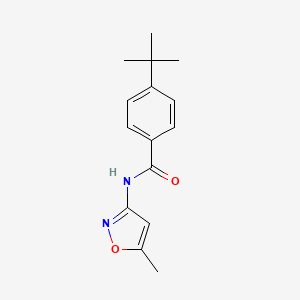![molecular formula C19H19N3O3S B5558877 N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)
N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The exploration of novel compounds, including N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide, focuses on developing chemicals with potential biological activities. The design and synthesis of such compounds are driven by the need for new therapeutic agents and the deepening understanding of molecular interactions and properties.
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions, starting with the formation of core structures followed by functionalization through various chemical reactions. For instance, the synthesis of benzothiazole derivatives typically involves condensation reactions, highlighting a methodological approach to constructing complex molecules (Bhoi et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques such as NMR, IR, and X-ray crystallography, providing detailed insights into the arrangement of atoms and the molecular conformation. For example, studies have employed NMR to assign the 1H and 13C signals, shedding light on the structural aspects of novel compounds (Li Ying-jun, 2012).
Chemical Reactions and Properties
The chemical behavior of these compounds includes their ability to undergo various reactions, such as cycloadditions, condensations, and substitutions, enabling the synthesis of a diverse array of derivatives with potential biological activities. For instance, the formation of thiadiazole derivatives via carbodiimide condensation demonstrates the chemical versatility of these molecules (Yu et al., 2014).
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives and related compounds involve complex organic synthesis techniques and analytical methods to confirm their structures. For example, a study by Li Ying-jun on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety emphasizes the use of NMR techniques, including 1H and 13C NMR, alongside elemental analysis and IR to determine the structure of new compounds (Li Ying-jun, 2012). These methodologies are essential in the synthesis and structural elucidation of complex organic compounds, including the one .
Antimicrobial and Antitumor Activity
Several studies focus on the biological activities of benzimidazole derivatives. For instance, N. Fuloria et al. explored the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives, highlighting the antibacterial and antifungal activities of these compounds (N. Fuloria, S. Fuloria, R. Gupta, 2014). Similarly, L. Yurttaş, Funda Tay, and Ş. Demirayak synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings and evaluated their antitumor activities, demonstrating significant anticancer activity against various cancer cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Anti-inflammatory and Analgesic Agents
Research into benzimidazole derivatives also extends to their potential as anti-inflammatory and analgesic agents. A. Abu‐Hashem, S. Al-Hussain, and M. Zaki synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Green Synthesis and Antibacterial Activity
The green synthesis of N-substituted benzimidazoles highlights an environmentally friendly approach to creating compounds with potent antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA), as demonstrated by S. Chaudhari et al. (S. Chaudhari, P. N. Patil, Ulhas Patil, H. Patel, J. Rajput, N. Pawar, D. Patil, 2020).
properties
IUPAC Name |
N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-14-3-5-15(6-4-14)25-11-19(23)20-13-2-7-17-16(10-13)21-18-12-26-9-8-22(17)18/h2-7,10H,8-9,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGJBXKCQBWPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N4CCSCC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)
![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)
![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)
![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

acetate](/img/structure/B5558847.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)
![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)